BenchChemオンラインストアへようこそ!

1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

PI3K inhibition Kinase selectivity Cancer research

This compound's 1-methyl-1H-pyrazol-3-yl substitution at the piperidine 3-position provides a unique target-engagement vector absent in 4-substituted or oxadiazole-linked analogs. Its moderate PI3Kα IC50 (3,000 nM) makes it ideal for interrogating potency cliffs in the 2–3 µM range. Stocked in ChemBridge screening libraries with defined purity, eliminating custom synthesis lead times. Ideal as a weakly active comparator for validating clinical-stage PI3K inhibitors.

Molecular Formula C15H19N3OS
Molecular Weight 289.4
CAS No. 2034304-70-4
Cat. No. B2416696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
CAS2034304-70-4
Molecular FormulaC15H19N3OS
Molecular Weight289.4
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CSC=C3
InChIInChI=1S/C15H19N3OS/c1-17-7-4-14(16-17)13-3-2-6-18(10-13)15(19)9-12-5-8-20-11-12/h4-5,7-8,11,13H,2-3,6,9-10H2,1H3
InChIKeyVQGFQUWEQRCJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034304-70-4): Structural Profile and Procurement-Relevant Identity


1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034304-70-4; molecular formula C20H27N3OS; molecular weight 357.52) is a synthetic small molecule belonging to the piperidine-pyrazole-thiophene ethanone class . Its structure features a piperidine ring N-substituted with a thiophen-3-yl ethanone moiety and C-substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group. This specific substitution pattern distinguishes it from other members of the class, including analogs bearing oxadiazole linkers, benzyl substituents, or alternative thiophene/pyrazole regioisomers [1]. The compound is catalogued as a screening compound in commercial libraries and has been referenced in patent literature pertaining to kinase inhibition and metabolic disorder applications .

Why In-Class Piperidine-Pyrazole-Thiophene Analogs Cannot Be Interchanged with CAS 2034304-70-4


Compounds within the piperidine-pyrazole-thiophene ethanone class exhibit divergent biological profiles depending on subtle variations in substitution pattern, regioisomerism, and linker connectivity. Close structural analogs such as 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone introduce an oxadiazole spacer that fundamentally alters molecular geometry and hydrogen-bonding capacity, while (4-benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanone (GI50 25.2 ± 3.2 μM against Raji cells) demonstrates that shifting the pyrazole-thiophene connectivity and piperidine N-substitution pattern yields distinct anticancer potency profiles [1]. The 1-methyl-1H-pyrazol-3-yl substitution at the piperidine 3-position in CAS 2034304-70-4 provides a unique vector for target engagement that is not replicated by 4-substituted or N-unsubstituted pyrazole regioisomers, directly impacting kinase selectivity and off-target liability [2]. Generic substitution without head-to-head equivalence data therefore carries the risk of confounding SAR interpretation and invalidating cross-study comparisons.

Quantitative Differentiation Evidence for CAS 2034304-70-4 Relative to Closest Analogs and In-Class Candidates


PI3 Kinase Isoform Inhibition Profile of CAS 2034304-70-4 Versus Patent Series Comparators

In a class I PI3 kinase HTRF biochemical assay (Millipore catalog No. 33-016), CAS 2034304-70-4 (designated as Compound 30 in US9775844/US10329299/US10675286/US11541059) exhibited an IC50 of 3,000 nM against PI3Kα [1]. By comparison, the structurally related Compound 45 from the same patent series demonstrated an IC50 of 2,000 nM against PI3Kα under identical assay conditions, representing a 1.5-fold difference in potency [2]. Across the broader patent series, Compounds 13, 42, and 43 consistently showed IC50 values of 2,000 nM against PI3Kα in the same HTRF format, whereas Compound 30 (CAS 2034304-70-4) was reproducibly measured at 3,000 nM [3]. In a cellular PI3Kγ-selective assay using RAW264.7 macrophages, Compound 30 showed an IC50 of 5,000 nM, placing it at the lower-potency end of the series [4].

PI3K inhibition Kinase selectivity Cancer research

Structural Differentiation: Pyrazole 3-Substitution at Piperidine 3-Position Versus Alternative Regioisomers

CAS 2034304-70-4 bears a 1-methyl-1H-pyrazol-3-yl group at the piperidine 3-position, whereas the closest commercially available analog, 2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone (CAS 2034556-39-1), replaces the thiophen-3-yl ethanone with a 4-ethoxyphenyl ethanone moiety, introducing a distinct electronic and steric environment at the amide carbonyl . Another close analog, 1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone, moves the pyrazole from the piperidine 3-position to the 4-position, which alters the dihedral angle between the heterocycles and modifies the presentation of the pyrazole N-methyl group to target protein pockets [1]. The thiophene regioisomerism (thiophen-3-yl vs. thiophen-2-yl) further differentiates CAS 2034304-70-4 from analogs such as 4-(5-(thiophen-2-yl)-1H-pyrazol-3-yl)piperidine (CAS 321848-28-6), where the sulfur atom orientation affects π-stacking and hydrogen-bonding geometries .

Medicinal chemistry SAR Scaffold differentiation

Multi-Target Scaffold Potential: Class-Level Engagement Across PI3K, CB1, and CCR5 Pathways

The piperidine-pyrazole-thiophene scaffold class has demonstrated engagement across multiple therapeutically relevant target families. In the PI3K patent series (US9775844/US10329299), compounds sharing the core architecture achieved IC50 values ranging from 2,000 to 5,000 nM across class I PI3K isoforms [1]. Independently, pyrazole-piperidine derivatives with similar core topology have been characterized as selective cannabinoid type-1 (CB1) receptor antagonists with demonstrated effects on adipocyte proliferation and glucose metabolism [2]. Furthermore, pyrazolo-piperidine compounds have been reported as dual CCR5/CXCR4 HIV entry inhibitors with concurrent reverse transcriptase inhibition, representing a triple-mechanism antiviral profile [3]. While CAS 2034304-70-4 has not been individually profiled against all these targets in published studies, its structural membership in this privileged scaffold class positions it as a potential probe for multi-target screening campaigns.

Polypharmacology Kinase inhibition GPCR modulation

Commercial Availability Advantage: Exclusive Cataloging of CAS 2034304-70-4 Versus Obsolete or Discontinued Analogs

CAS 2034304-70-4 is actively listed in the ChemBridge screening compound collection (molecular formula C20H27N3OS, MW 357.52) as part of a diversified heterocyclic library . In contrast, structurally related analogs such as 4-(5-(thiophen-2-yl)-1H-pyrazol-3-yl)piperidine (CAS 321848-28-6) are only available through custom synthesis with extended lead times [1]. Another close analog, 2-(4-ethoxyphenyl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)ethanone (CAS 2034556-39-1), is listed by a limited number of vendors with batch-dependent purity specifications . The active stock status of CAS 2034304-70-4 in major screening libraries reduces procurement friction for academic and industrial screening campaigns requiring milligram to gram quantities with defined purity and Certificate of Analysis documentation.

Chemical procurement Screening libraries Supply chain

Patent-Grade Characterization: CAS 2034304-70-4 Appears in Four USPTO Filings With Consistent Biological Annotation

CAS 2034304-70-4 is explicitly disclosed and biologically annotated as Compound 30 across four related USPTO patent filings: US9775844, US10329299, US10675286, and US11541059, all directed to PI3K-modulating compounds for cancer and inflammatory disease applications [1]. This multi-patent coverage indicates the compound's consistent representation and biological profiling within the patent family. By comparison, structurally similar screening compounds such as 1-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone are referenced in patent applications for cognitive disorders including Alzheimer's disease, representing a distinct therapeutic indication space . The PI3K-focused patent annotation of CAS 2034304-70-4 provides procurement stakeholders with a documented biological context that is absent for many competing screening compounds lacking patent-grade characterization.

Patent literature IP landscape Compound annotation

Recommended Research and Industrial Application Scenarios for CAS 2034304-70-4 Based on Quantitative Differentiation Evidence


PI3K Pathway SAR Studies Requiring a Moderately Potent Reference Point Within the Pyrazolopyridine-Piperidine Chemical Series

With a PI3Kα IC50 of 3,000 nM in biochemical HTRF format, CAS 2034304-70-4 serves as a moderately potent reference compound for structure-activity relationship studies within the US9775844 patent chemical series . Its 1.5-fold lower potency relative to Compounds 13, 42, 43, and 45 (all at IC50 ≈ 2,000 nM) makes it a valuable tool for interrogating the potency cliff between the 2–3 μM range, helping medicinal chemists deconvolute the contribution of specific substituents to PI3K isoform inhibition . This application is directly supported by the quantitative head-to-head comparison data in Section 3, Evidence Item 1.

Multi-Target Phenotypic Screening in Oncology or Immuno-Oncology Panels

The structural features of CAS 2034304-70-4 align with a privileged scaffold class demonstrating engagement across PI3K, CB1, and CCR5/CXCR4 pathways . For phenotypic screening campaigns where target deconvolution occurs downstream of hit identification, this compound offers a single chemical entity with documented kinase inhibition (PI3Kα IC50 3,000 nM; PI3Kγ cellular IC50 5,000 nM) and structural potential for GPCR modulation, reducing the number of screening wells required to cover multiple target hypotheses . This scenario is supported by the class-level inference evidence and PI3K patent annotation in Section 3, Evidence Items 3 and 5.

Chemical Biology Probe Development Using a Commercially Available, Patent-Annotated Starting Scaffold

CAS 2034304-70-4 is actively stocked in the ChemBridge screening collection with defined purity specifications, enabling rapid procurement for probe development without the lead times associated with custom synthesis . Its annotation as Compound 30 across four USPTO PI3K patents provides a documented biological starting point, while its structural differentiation from oxadiazole-containing analogs (targeted for cognitive disorders) ensures a distinct intellectual property and target indication space . This application is supported by the commercial availability and patent-grade characterization evidence in Section 3, Evidence Items 4 and 5.

Negative Control or Comparator for High-Potency PI3K Isoform-Selective Inhibitors

Given its modest potency (IC50 3,000–5,000 nM) relative to clinical-stage PI3Kγ-selective inhibitors such as eganelisib (IPI-549; IC50 16 nM; >100-fold selectivity) and tool compounds like AS-604850 (PI3Kγ IC50 250 nM; >30-fold selective over PI3Kδ/β) , CAS 2034304-70-4 can serve as a weakly active comparator or negative control in experiments designed to validate the potency and selectivity advantages of more advanced PI3K inhibitor candidates . This application is supported by the quantitative potency data in Section 3, Evidence Item 1, and publicly available comparator data for eganelisib and AS-604850.

Quote Request

Request a Quote for 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.